molecular formula C23H17ClFN3O2 B2648708 N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-50-2

N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2648708
CAS No.: 1005306-50-2
M. Wt: 421.86
InChI Key: BYZIGQBMWLXSBK-UHFFFAOYSA-N
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Description

Historical Development of 1,8-Naphthyridine Chemistry

The 1,8-naphthyridine scaffold traces its origins to the Friedlander reaction, first reported in 1882, which condensed o-aminobenzaldehyde with acetaldehyde under basic conditions. Early synthetic routes relied on harsh reaction conditions, including high temperatures and corrosive catalysts like sodium hydroxide, limiting scalability and practicality. A significant milestone emerged in 1927 when Koller’s group synthesized 1,8-naphthyridines through alternative cyclization methods, though these still required organic solvents and metal catalysts.

The 21st century witnessed transformative advances, notably the 2021 development of a gram-scale aqueous synthesis using choline hydroxide (ChOH), a biocompatible ionic liquid. This method eliminated toxic solvents and expensive catalysts, achieving yields exceeding 90% while enabling facile product separation. Quantum chemical calculations, including density functional theory (DFT) and noncovalent interaction (NCI) analyses, revealed that ChOH’s hydrogen-bonding capabilities are critical for stabilizing intermediates in water.

Significance in Heterocyclic Medicinal Chemistry

1,8-Naphthyridine derivatives occupy a privileged position in medicinal chemistry due to their broad-spectrum bioactivities. The scaffold’s nitrogen-rich aromatic system enables diverse interactions with biological targets, exemplified by:

  • Antimicrobial agents : Nalidixic acid (first-generation quinolone) and gemifloxacin (broad-spectrum fluoroquinolone) leverage the 1,8-naphthyridine core to inhibit DNA gyrase.
  • Anticancer therapeutics : Vosaroxin, a 1,8-naphthyridine derivative, intercalates DNA and inhibits topoisomerase II, showing efficacy in acute myeloid leukemia.
  • Central nervous system (CNS) modulators : Derivatives like the tetrahydropyrido-naphthyridine 10j exhibit high affinity for the human serotonin transporter (hSERT), suggesting potential antidepressant applications.

The scaffold’s versatility extends to materials science, where its thermally activated delayed fluorescence (TADF) properties enable applications in organic light-emitting diodes (OLEDs).

Classification and Structural Taxonomy

1,8-Naphthyridine derivatives are classified based on substitution patterns and functional groups (Table 1). The parent compound consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. Modifications typically occur at positions 2, 3, and 7, which influence electronic properties and target affinity:

Table 1: Structural Taxonomy of 1,8-Naphthyridine Derivatives

Position Common Substituents Biological Impact
2 Oxo, thioether, alkyl Enhances DNA intercalation (e.g., vosaroxin)
3 Carboxamide, carboxylic acid Improves solubility and target specificity
7 Halogens (F, Cl), aryl groups Modulates pharmacokinetics and bioavailability

The target compound, N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exemplifies a triply modified derivative with:

  • A 2-oxo-1,2-dihydro group enhancing planarity for DNA interaction.
  • A 3-carboxamide moiety improving aqueous solubility.
  • Bulky arylalkyl substituents (4-chlorobenzyl and 2-fluorobenzyl) at positions 1 and N3, likely optimizing target selectivity and metabolic stability.

Evolution of Structure-Activity Understanding

Early SAR studies focused on simple substitutions, such as halogenation or methylation, to enhance antimicrobial potency. For instance, adding a fluorine atom at position 6 in gemifloxacin improved gram-negative bacterial coverage by strengthening DNA gyrase binding.

Modern approaches integrate computational tools to deconvolute substituent effects:

  • DFT calculations : Revealed that electron-withdrawing groups (e.g., -CF~3~) at position 7 stabilize charge-transfer interactions in OLED applications.
  • Molecular docking : Demonstrated that the 3-carboxamide group in 10j forms hydrogen bonds with hSERT’s active site, a finding applicable to the target compound’s design.
  • MD simulations : Showed that bulky N3 substituents (e.g., 4-chlorobenzyl) reduce conformational flexibility, prolonging target residence time.

These insights guided the rational design of the target compound, where the 2-fluorobenzyl group balances lipophilicity and steric hindrance, potentially enhancing blood-brain barrier penetration for CNS targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c24-18-9-7-15(8-10-18)13-27-22(29)19-12-16-5-3-11-26-21(16)28(23(19)30)14-17-4-1-2-6-20(17)25/h1-12H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZIGQBMWLXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the naphthyridine core and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenated precursors and nucleophiles/electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key differences among analogues lie in the positions and types of substituents on the benzyl groups and the naphthyridine core.

Table 1: Structural Comparison of Selected 1,8-Naphthyridine-3-Carboxamide Analogues
Compound ID / Reference Substituent at N1 Substituent at N3 Core Modification Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Chlorophenylmethyl 2-Fluorophenylmethyl 2-Oxo-1,2-dihydro C23H16ClFN3O2 421.86* Not Reported
5a4 4-Chlorophenylmethyl 4-Chlorophenyl 4-Oxo-1,4-dihydro C22H15Cl2N3O2 424.28 193–195
Compound in 4-Chlorophenylmethyl 4-Fluorophenylmethyl 2-Oxo-1,2-dihydro C23H17ClFN3O2 421.86 Not Reported
5a2 4-Chlorophenylmethyl 2-Chlorophenyl 4-Oxo-1,4-dihydro C22H15Cl2N3O2 424.28 193–195
Compound 4-Chlorophenylmethyl 2-Cyanophenyl 2-Oxo-1,2-dihydro C23H15ClN4O2 414.85 Not Reported

*Calculated based on molecular formula.

Key Observations:
  • Halogen Position : The target compound’s 2-fluorophenylmethyl group (vs. 4-fluoro in ) may introduce steric hindrance or alter electronic interactions due to the ortho-substitution.
  • Substituent Type: Electron-withdrawing groups (e.g., Cl, F, CN) influence lipophilicity (logP) and binding affinity. For example, the cyano group in increases polarity (logP 4.02) compared to halogenated analogues .

Physicochemical Properties

  • Melting Points : Analogues with 4-oxo cores (e.g., 5a4, 5a2) exhibit higher melting points (~193–195°C) due to stronger intermolecular hydrogen bonding . The target compound’s 2-oxo core may reduce crystallinity, though experimental data are lacking.
  • Lipophilicity : Calculated logP values (e.g., 4.02 for ) suggest moderate lipophilicity, favoring membrane permeability. The target compound’s logP is expected to be comparable to (C23H17ClFN3O2).

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthyridine core, chlorophenyl, and fluorophenyl substituents. The molecular formula is C19H16ClF N2O2, and it possesses a molecular weight of approximately 348.79 g/mol. Its structural features contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to the target compound. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Bacterial Strain
Derivative 10.22Staphylococcus aureus
Derivative 20.25Staphylococcus epidermidis

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has been explored in various studies. In particular, it may act on key enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers.

Neuropharmacological Effects

Research indicates that compounds with similar naphthyridine structures can exhibit neuropharmacological effects by modulating neurotransmitter receptors. For example, some derivatives have been identified as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), enhancing synaptic transmission and potentially offering benefits in neurodegenerative conditions .

CompoundEC50 (μM)Max Modulation (%)
Compound A2.5500
Compound B1.9600

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of the target compound was tested against multi-drug resistant strains of bacteria. The study demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for treating chronic infections.

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this naphthyridine-carboxamide derivative?

Answer:
Synthesis optimization involves:

  • Core Formation : Cyclization of pyridine precursors (e.g., 2-aminopyridines) with ketones or aldehydes under acidic or basic conditions. Microwave-assisted synthesis may reduce reaction times .
  • Substituent Introduction : Sequential alkylation (e.g., using 4-chlorobenzyl and 2-fluorobenzyl halides) requires precise temperature control (60–80°C) and catalysts like K₂CO₃ or Cs₂CO₃ to minimize side reactions .
  • Amide Coupling : Carboxylic acid activation with EDCl/HOBt or CDI, followed by reaction with substituted amines. Yields improve with anhydrous solvents (e.g., DMF, THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

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